molecular formula C14H12N2O4 B4085141 2-hydroxy-N-(4-methylphenyl)-5-nitrobenzamide CAS No. 68507-96-0

2-hydroxy-N-(4-methylphenyl)-5-nitrobenzamide

Cat. No.: B4085141
CAS No.: 68507-96-0
M. Wt: 272.26 g/mol
InChI Key: BTHWTFZOABTOKZ-UHFFFAOYSA-N
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Description

2-hydroxy-N-(4-methylphenyl)-5-nitrobenzamide is an organic compound with the molecular formula C14H12N2O4 This compound is characterized by the presence of a hydroxyl group, a nitro group, and an amide linkage attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(4-methylphenyl)-5-nitrobenzamide typically involves the nitration of 2-hydroxy-N-(4-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(4-methylphenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-hydroxy-N-(4-methylphenyl)-5-aminobenzamide.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-hydroxy-N-(4-methylphenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-methylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(4-methylphenyl)benzamide
  • 2-hydroxy-N-(4-methoxyphenyl)benzamide
  • 4-hydroxy-N-(2-methylphenyl)benzamide

Uniqueness

2-hydroxy-N-(4-methylphenyl)-5-nitrobenzamide is unique due to the presence of both a hydroxyl group and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-hydroxy-N-(4-methylphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9-2-4-10(5-3-9)15-14(18)12-8-11(16(19)20)6-7-13(12)17/h2-8,17H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHWTFZOABTOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90988166
Record name 2-Hydroxy-N-(4-methylphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68507-96-0
Record name 2-Hydroxy-N-(4-methylphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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